molecular formula C10H7ClN2S B1628817 2-Chloro-4-(phenylthio)pyrimidine CAS No. 191729-21-2

2-Chloro-4-(phenylthio)pyrimidine

Cat. No.: B1628817
CAS No.: 191729-21-2
M. Wt: 222.69 g/mol
InChI Key: IWNKMHHAGXQADB-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenylthio)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its broad range of applications. It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Synthesis Analysis

An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed. Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C10H7ClN2S . It contains total 22 bond(s); 15 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 sulfide(s), and 1 Pyrimidine(s) .


Chemical Reactions Analysis

In the Hiyama reaction, 2-chloro pyrimidines coupled well with vinyltrimethoxysilane, obtaining desired products .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 222.69 g/mol. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 368.3±11.0 °C at 760 mmHg, and a flash point of 208.1±4.9 °C .

Scientific Research Applications

Microwave-Promoted Cross-Coupling Reactions

2-Chloro-4-(phenylthio)pyrimidine plays a role in the development of new pyrrolo[2,3-d]pyrimidines with aryl groups. These compounds are prepared using arylation reactions under Suzuki–Miyaura conditions, followed by Liebeskind–Srogl cross-coupling conditions. Such reactions are significant for their application in synthesizing molecules with potential medicinal properties (Prieur, Pujol, & Guillaumet, 2015).

Synthesis of Antimicrobial Agents

This chemical is also foundational in synthesizing novel pyrimidine analogs with antimicrobial properties. Researchers have developed methods to create 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, showing potential as antifungal agents (Goudgaon & Sheshikant, 2013).

Development of Thienopyrimidine Derivatives

The compound has been used in synthesizing thienopyrimidine derivatives, showing antimicrobial activity. This illustrates its value in developing new pharmaceuticals with potential applications in treating infections (Hozien et al., 1996).

Quantum Chemical Calculations

It is involved in quantum chemical studies, particularly in the synthesis and analysis of non-covalent interactions in pyrimidine derivatives. This research contributes to understanding molecular interactions and properties at the quantum level (Zhang et al., 2018).

Nonlinear Optical Exploration

This compound derivatives are explored for their nonlinear optical (NLO) properties. This research is crucial for developing materials for optoelectronic applications and understanding the photophysical properties of these molecules (Hussain et al., 2020).

Properties

IUPAC Name

2-chloro-4-phenylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNKMHHAGXQADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621325
Record name 2-Chloro-4-(phenylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191729-21-2
Record name 2-Chloro-4-(phenylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dichloropyrimidine (1.00 g, 6.71 mmol) in absolute ethanol (10 mL), was added sodium salt of benzenethiol (0.89 g, 6.73 mmol)in small portions. The mixture was stirred at room temperature for 2 hours, then at 40° C. for 16 hours. It was diluted with ethyl acetate (20 mL), and filtered. The filtrate was concentrated in vacuo, and the residue was flash chromatographed on silica gel using ethyl acetate:petroleum ether (1:99→25:75) as eluant to give the desired product (498 mg, 36%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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